5-(Trifluoromethyl)pyrimidin-2-ol

Descripción general

Descripción

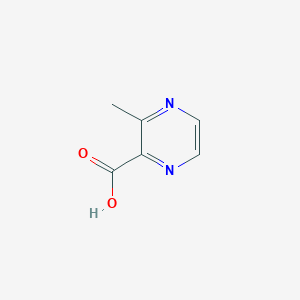

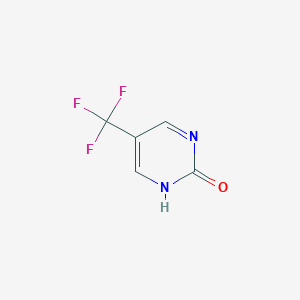

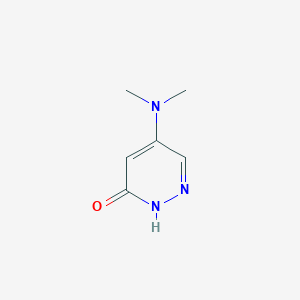

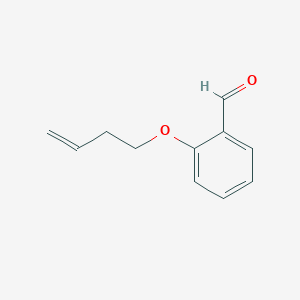

5-(Trifluoromethyl)pyrimidin-2-ol is a heterocyclic compound with the molecular formula C5H3F3N2O and a molecular weight of 164.09 . It is a pyrimidine derivative and is often used as a building block in various applications .

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)pyrimidin-2-ol and its derivatives has been a subject of interest in the scientific community . For instance, a study reported the synthesis of trifluoromethylpyridines, which are structurally similar to 5-(Trifluoromethyl)pyrimidin-2-ol, and their applications in the agrochemical and pharmaceutical industries . Another study described the design and synthesis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors .Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)pyrimidin-2-ol can be represented by the InChI code 1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(11)10-2-3/h1-2H,(H,9,10,11) .Aplicaciones Científicas De Investigación

Pharmaceutical Development

The trifluoromethyl group in compounds like 5-(Trifluoromethyl)pyrimidin-2-ol is often associated with a range of pharmacological activities. This compound can be utilized in the synthesis of drugs that require increased metabolic stability and lipophilicity. The presence of the trifluoromethyl group can enhance the binding affinity of the drug to its target, potentially leading to more effective medications .

Drug Design

Researchers can use 5-(Trifluoromethyl)pyrimidin-2-ol as a building block in drug design, particularly for creating molecules with enhanced penetration through biological membranes due to the lipophilic nature of the trifluoromethyl group .

Fungicidal Research

There is potential for 5-(Trifluoromethyl)pyrimidin-2-ol to be used in the synthesis of fungicidal agents. Its incorporation into new compounds could lead to the development of fungicides with novel modes of action and improved efficacy .

Safety and Hazards

The safety information for 5-(Trifluoromethyl)pyrimidin-2-ol indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

5-(trifluoromethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(11)10-2-3/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAWDIFZEBBSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536600 | |

| Record name | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)pyrimidin-2-ol | |

CAS RN |

83767-80-0 | |

| Record name | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)